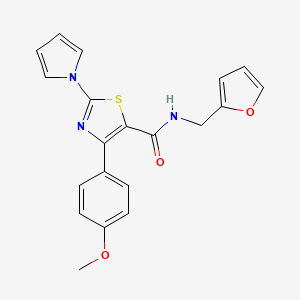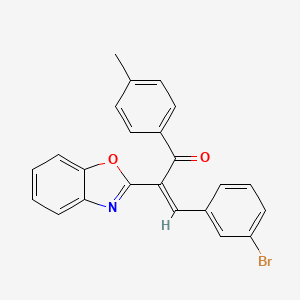![molecular formula C17H23N3O4S B12167797 N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12167797.png)
N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロペンチル-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドは、そのユニークな構造特性と潜在的な用途から、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、シクロペンチル基、ベンズアミドコア、およびジオキシドテトラヒドロチオフェニル部分を含み、化学反応性と生物活性について研究されています。
準備方法
合成経路と反応条件
N-シクロペンチル-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドの合成は、通常、多段階の有機反応を伴います。このプロセスは、ベンズアミドコアの調製から始まり、次にシクロペンチル基とジオキシドテトラヒドロチオフェニル部分の導入が行われます。これらの反応に使用される一般的な試薬には、シクロペンチルアミン、ベンゾイルクロリド、およびテトラヒドロチオフェン-3-オンが含まれます。反応条件は、多くの場合、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒の使用を伴い、反応を促進するためにトリエチルアミンなどの触媒が含まれます。
工業生産方法
工業環境では、N-シクロペンチル-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドの生産は、試薬が制御された温度と圧力で組み合わせられる大型バッチ反応器を伴う可能性があります。自動化システムの使用により、反応パラメータを正確に制御でき、最終製品の収率と純度が高まります。
化学反応の分析
反応の種類
N-シクロペンチル-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、ジオキシドテトラヒドロチオフェニル部分の硫黄原子の酸化状態を変更するために使用できます。
置換: 求核置換反応は、ベンズアミドコアまたはシクロペンチル基で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、多くの場合、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はチオールまたはチオエーテルを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、さまざまな誘導体をもたらします。
科学研究の用途
N-シクロペンチル-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドには、いくつかの科学研究の用途があります。
化学: この化合物は、その反応性と、より複雑な分子のビルディングブロックとしての可能性について研究されています。
生物学: 研究者は、生物学的巨大分子との相互作用と、生化学的プローブとしての可能性について調査しています。
医学: この化合物のユニークな構造は、特に特定の酵素または受容体を標的にする、創薬のための候補となります。
産業: その化学的性質は、材料科学および触媒における用途について調査されています。
科学的研究の応用
N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties are explored for applications in materials science and catalysis.
作用機序
N-シクロペンチル-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、タンパク質または酵素に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。ジオキシドテトラヒドロチオフェニル部分は、これらの相互作用において特に重要であり、標的分子と共有結合を形成するか、非共有結合を形成することができます。関与する経路には、シグナル伝達、代謝調節、または遺伝子発現の調節が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- N-シクロプロピル-3-(3-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)ウレイド)ベンズアミド
- N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)アセトアミドエーテル
独自性
N-シクロペンチル-3-{[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)カルバモイル]アミノ}ベンズアミドは、ユニークな化学的および生物学的特性を与える官能基の特定の組み合わせにより際立っています。類似の化合物と比較して、異なる反応パターン、結合親和性、および生物学的活性を示す可能性があり、さらなる研究のための貴重な対象となります。
類似化合物との比較
Similar Compounds
- N-cyclopropyl-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable subject for further research.
特性
分子式 |
C17H23N3O4S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-cyclopentyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C17H23N3O4S/c21-16(18-13-5-1-2-6-13)12-4-3-7-14(10-12)19-17(22)20-15-8-9-25(23,24)11-15/h3-4,7,10,13,15H,1-2,5-6,8-9,11H2,(H,18,21)(H2,19,20,22) |
InChIキー |
CNGOBOXXWSJUNG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12167719.png)

![Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine](/img/structure/B12167727.png)
![3-[(E)-(4-methylphenyl)diazenyl]-1H-indole](/img/structure/B12167733.png)
![methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12167741.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B12167743.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167744.png)
![ethyl 2-{(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12167748.png)
![propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12167762.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12167772.png)
![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167775.png)

![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167788.png)
![5-chloro-1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12167790.png)
